molecular formula C21H19FN2O B1398497 3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide CAS No. 1377961-80-2

3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide

Cat. No.: B1398497
CAS No.: 1377961-80-2
M. Wt: 334.4 g/mol
InChI Key: JKPSZHYBZIZCNE-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyridinylmethyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide typically involves multiple steps, starting with the preparation of the fluorophenyl and pyridinylmethyl precursors. These precursors are then coupled using amide bond formation techniques.

  • Fluorophenyl Precursor Synthesis:

    • The fluorophenyl group can be synthesized through the halogenation of benzene derivatives, followed by fluorination.

    • Reaction conditions: Use of strong fluorinating agents such as xenon difluoride (XeF2) under controlled conditions.

  • Pyridinylmethyl Precursor Synthesis:

    • The pyridinylmethyl group can be synthesized through the alkylation of pyridine derivatives.

    • Reaction conditions: Use of alkyl halides and strong bases under anhydrous conditions.

  • Amide Bond Formation:

    • The final step involves the coupling of the fluorophenyl and pyridinylmethyl precursors to form the amide bond.

    • Reaction conditions: Use of coupling reagents such as carbodiimides (e.g., DCC, EDC) and coupling agents like HOBt or HOAt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized.

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the pyridinylmethyl group.

    • Common reagents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

  • Reduction:

    • Reduction reactions can be performed on the fluorophenyl group.

    • Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution:

    • Substitution reactions can occur at the fluorophenyl group, replacing the fluorine atom with other functional groups.

    • Common reagents: Grignard reagents, organolithium compounds.

Major Products Formed:

  • Oxidation: Formation of pyridine derivatives with higher oxidation states.

  • Reduction: Formation of phenyl derivatives with reduced fluorine content.

  • Substitution: Formation of various substituted phenyl compounds.

Chemistry:

  • The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology:

  • It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological macromolecules.

Medicine:

Industry:

  • Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the pyridinylmethyl group provides structural stability.

Molecular Targets and Pathways:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors involved in signal transduction pathways.

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide

  • 3-(4-Chlorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide

  • 3-(4-Bromophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide

Uniqueness:

  • The presence of the fluorine atom in the fluorophenyl group provides unique electronic and steric properties compared to other halogenated phenyl compounds. This enhances the compound's binding affinity and specificity.

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Properties

IUPAC Name

3-(4-fluorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O/c22-19-6-1-16(2-7-19)5-10-21(25)24-20-8-3-17(4-9-20)15-18-11-13-23-14-12-18/h1-4,6-9,11-14H,5,10,15H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPSZHYBZIZCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718739
Record name 3-(4-Fluorophenyl)-N-{4-[(pyridin-4-yl)methyl]phenyl}propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1377961-80-2
Record name 3-(4-Fluorophenyl)-N-{4-[(pyridin-4-yl)methyl]phenyl}propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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